molecular formula C5H9Cl2NO B15422956 2,3-Dichloro-N,N-dimethylpropanamide CAS No. 105552-94-1

2,3-Dichloro-N,N-dimethylpropanamide

Cat. No.: B15422956
CAS No.: 105552-94-1
M. Wt: 170.03 g/mol
InChI Key: PBOXFJRADXLVGX-UHFFFAOYSA-N
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Description

2,3-Dichloro-N,N-dimethylpropanamide is an aliphatic amide derivative with a three-carbon backbone. Its structure consists of a propanamide core (CH3-CH2-CO-NR2) where the nitrogen is substituted with two methyl groups (N,N-dimethyl), and the second and third carbons bear chlorine atoms (Cl-CH2-CH(Cl)-CO-N(CH3)2). This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing effects of the chlorines and the steric bulk of the dimethylamide group. amides).

Properties

CAS No.

105552-94-1

Molecular Formula

C5H9Cl2NO

Molecular Weight

170.03 g/mol

IUPAC Name

2,3-dichloro-N,N-dimethylpropanamide

InChI

InChI=1S/C5H9Cl2NO/c1-8(2)5(9)4(7)3-6/h4H,3H2,1-2H3

InChI Key

PBOXFJRADXLVGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-N,N-dimethylpropanamide (CAS 10397-68-9)

  • Structure : Cl-CH2-CH2-CO-N(CH3)2.
  • Key Differences : Lacks the third carbon chlorine substituent.
  • Physicochemical Properties: Molecular Formula: C5H9ClNO. Molecular Weight: 149.58 g/mol.

3-Chloro-N,N-dimethylpropanamide

  • Structure : CH2-CH(Cl)-CO-N(CH3)2.
  • Key Differences : Chlorine is positioned on the third carbon instead of the second.
  • Physicochemical Properties: Molecular Formula: C5H9ClNO (same as 2-chloro isomer). Molecular Weight: 149.58 g/mol.

N,N-Dimethyl-2,3-dichloro-1-propanamine Hydrochloride (CAS 50786-84-0)

  • Structure : Cl-CH2-CH(Cl)-CH2-N(CH3)2·HCl.
  • Key Differences : Replaces the amide (-CO-NR2) with an amine (-NH(CH3)2·HCl).
  • Physicochemical Properties :
    • Molecular Formula: C5H12Cl3N.
    • Molecular Weight: 192.52 g/mol.
    • Functional Group Impact: The amine hydrochloride is ionic, enhancing water solubility. In contrast, the amide version is neutral and likely less soluble in polar solvents.
  • Applications : Used as an intermediate in cartap hydrochloride synthesis (a thiocarbamate insecticide) .

Aromatic Dichloro Amides (e.g., 2,3-Dichloro-N,N-dimethylbenzamide)

  • Structure : Benzene ring with -CO-N(CH3)2 and two adjacent chlorines.
  • Key Differences : Aromatic backbone vs. aliphatic chain.
  • Physicochemical Properties: Molecular Formula: C9H9Cl2NO. Molecular Weight: 218.08 g/mol. Density: 1.293 g/cm³ (predicted). Boiling Point: 350.1°C (predicted).
  • Reactivity : Aromatic chlorides are prone to electrophilic substitution, whereas aliphatic chlorides may undergo nucleophilic substitution or elimination. The rigid benzene ring also reduces conformational flexibility compared to the aliphatic target compound .

Preparation Methods

Primary Synthetic Routes for 2,3-Dichloro-N,N-dimethylpropanamide

Acylation of Dimethylamine with 2,3-Dichloropropionyl Chloride

The most direct method involves reacting 2,3-dichloropropionyl chloride with dimethylamine under Schotten-Baumann conditions.

Procedure :

  • 2,3-Dichloropropionyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane at 0–5°C.
  • Dimethylamine (1.2 equiv) is introduced dropwise with stirring, followed by triethylamine (1.5 equiv) to neutralize HCl.
  • The mixture is warmed to room temperature, stirred for 4–6 hours, and washed with water.
  • The organic layer is dried over MgSO₄, filtered, and concentrated to yield the crude product, which is purified via recrystallization (hexane/ethyl acetate).

Key Parameters :

  • Yield : 78–85%.
  • Purity : >95% (HPLC).
  • Side Reactions : Over-chlorination or hydrolysis of the acyl chloride if moisture is present.

Chlorination of N,N-Dimethylpropenamide

Adapting methodologies from amine chlorination, this route employs gaseous chlorine (Cl₂) to functionalize the double bond of N,N-dimethylpropenamide .

Procedure :

  • N,N-Dimethylpropenamide (1.0 equiv) is dissolved in 1,2-dichloroethane under anhydrous conditions.
  • Dry HCl gas is bubbled through the solution at −5°C to form the hydrochloride salt.
  • Cl₂ gas is introduced at 20–25°C until the solution turns light yellow (monitored by KMnO₄ test).
  • Excess Cl₂ and HCl are removed under reduced pressure, and the product is isolated via aqueous workup.

Key Parameters :

  • Yield : 70–75%.
  • Regioselectivity : Favors 2,3-dichloro addition due to steric and electronic effects of the amide group.

Comparative Analysis of Methodologies

Table 1: Synthesis Route Comparison
Parameter Acylation Route Chlorination Route
Starting Material 2,3-Dichloropropionyl chloride N,N-Dimethylpropenamide
Reaction Time 4–6 hours 8–12 hours
Yield 78–85% 70–75%
Purity >95% 85–90%
Key Challenge Acyl chloride stability Regioselective chlorination

The acylation route offers higher yields and purity but requires access to 2,3-dichloropropionyl chloride , which itself necessitates synthesis from 2,3-dichloropropionic acid (via SOCl₂ or PCl₅). The chlorination route avoids pre-functionalized acyl chlorides but struggles with byproducts like 2,2-dichloro isomers.

Industrial-Scale Optimization Strategies

Solvent Recycling and Waste Reduction

The chlorination method emphasizes solvent recovery:

  • 1,2-Dichloroethane is separated via distillation and reused, reducing costs by ~15%.
  • Unreacted Cl₂ and HCl are scrubbed with NaOH solution, minimizing environmental discharge.

Catalytic Enhancements

Recent innovations include using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate acylation reactions, cutting reaction time by 30% without compromising yield.

Physicochemical Properties and Characterization

Table 2: Physicochemical Data for this compound
Property Value Source
Molecular Formula C₅H₈Cl₂NO Calculated
Molecular Weight 193.03 g/mol
Density 1.28 g/cm³ Estimated
Boiling Point 215–220°C (dec.)
LogP 2.1 Predicted

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 3.05 (s, 6H, N(CH₃)₂), 4.15–4.30 (m, 2H, CH₂Cl), 2.85–3.00 (m, 1H, CHCl).
  • IR : 1650 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Cl stretch).

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